molecular formula C9H14O2 B13274825 4-(Furan-2-yl)-3-methylbutan-2-ol

4-(Furan-2-yl)-3-methylbutan-2-ol

Cat. No.: B13274825
M. Wt: 154.21 g/mol
InChI Key: GZDACRYYQSLFBN-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-3-methylbutan-2-ol is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the radical bromination of the methyl group of a precursor compound, followed by a series of reactions to introduce the furan ring and the hydroxyl group. For example, the radical bromination of a methyl group with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the desired compound through further reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the furan ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

Scientific Research Applications

4-(Furan-2-yl)-3-methylbutan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: Furan derivatives are known for their therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Furan derivatives are used in the production of resins, agrochemicals, and other materials.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-3-methylbutan-2-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-yl)-3-methylbutan-2-ol is unique due to the presence of both a furan ring and a hydroxyl group. This combination allows for a wide range of chemical reactions and potential applications. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. Additionally, the furan ring provides aromatic stability and can engage in various π-π interactions, making the compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-(furan-2-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H14O2/c1-7(8(2)10)6-9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3

InChI Key

GZDACRYYQSLFBN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CO1)C(C)O

Origin of Product

United States

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